5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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Overview
Description
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a bromine atom and an isopropyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as DMF or DMSO.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .
Scientific Research Applications
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the isopropyl group but shares the brominated pyrrolo[2,3-b]pyridine core.
5-Bromo-7-azaindole: Another brominated heterocycle with similar structural features.
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Similar but without the bromine atom.
Uniqueness
5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H9BrN2O2/c1-5(2)13-9-7(8(14)10(13)15)3-6(11)4-12-9/h3-5H,1-2H3 |
InChI Key |
MLYMNWVIZYDJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)Br)C(=O)C1=O |
Origin of Product |
United States |
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